2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an ethoxy group attached to a benzoxazole ring. Benzoxazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the oxazole ring. For instance, the condensation of 2-aminophenol with difluoromethoxybenzaldehyde in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the benzoxazole ring .
Scientific Research Applications
2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and ethoxy groups contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
Comparison: Compared to its analogs, 2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications .
Properties
Molecular Formula |
C10H9F2NO3 |
---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO3/c1-2-14-6-3-4-8-7(5-6)13-10(15-8)16-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
AZJVMWKJVAMDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origin of Product |
United States |
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